molecular formula C22H14N2O2S B5700041 2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5700041
M. Wt: 370.4 g/mol
InChI Key: DXKBMQVAHQMUTP-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its diverse biological activities and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the cell. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its broad range of biological activities. This compound can be used to study various cellular processes such as cell division, DNA replication, and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific targets of this compound in the cell, which can help to better understand its mechanism of action. Additionally, the potential applications of this compound in the field of material science and agriculture should be explored further.

Synthesis Methods

The synthesis of 2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminobenzimidazole with 2-bromo-3-phenoxybenzaldehyde and thioamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product can be improved by using a catalyst or by optimizing the reaction conditions.

Scientific Research Applications

2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential applications in the field of medicine. It has been shown to possess significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. This compound has also been found to have antifungal, antibacterial, and antiviral activities.

properties

IUPAC Name

(2Z)-2-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21-20(27-22-23-18-11-4-5-12-19(18)24(21)22)14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKBMQVAHQMUTP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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